molecular formula C8H6 B14170998 (E),(E)-Octa-3,5,7-triene-1-yne CAS No. 53477-04-6

(E),(E)-Octa-3,5,7-triene-1-yne

Cat. No.: B14170998
CAS No.: 53477-04-6
M. Wt: 102.13 g/mol
InChI Key: ZFZDQOLMOIFFRX-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E),(E)-Octa-3,5,7-triene-1-yne is an organic compound characterized by its unique structure featuring alternating double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E),(E)-Octa-3,5,7-triene-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: (E),(E)-Octa-3,5,7-triene-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

    Substitution: Halogenation reactions using halogens like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Bromine or chlorine in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E),(E)-Octa-3,5,7-triene-1-yne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E),(E)-Octa-3,5,7-triene-1-yne involves its interaction with various molecular targets. The compound’s alternating double and triple bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Its reactivity with biological molecules can lead to the formation of reactive intermediates that may exert biological effects.

Comparison with Similar Compounds

    (E),(E)-Hexa-2,4-diene-1-yne: A shorter analog with similar reactivity but different physical properties.

    (E),(E)-Deca-4,6,8-triene-2-yne: A longer analog with additional double bonds, leading to different chemical behavior.

Uniqueness: (E),(E)-Octa-3,5,7-triene-1-yne is unique due to its specific chain length and the positioning of its double and triple bonds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

53477-04-6

Molecular Formula

C8H6

Molecular Weight

102.13 g/mol

IUPAC Name

(3E,5E)-octa-3,5-dien-1,7-diyne

InChI

InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2,5-8H/b7-5+,8-6+

InChI Key

ZFZDQOLMOIFFRX-KQQUZDAGSA-N

Isomeric SMILES

C#C/C=C/C=C/C#C

Canonical SMILES

C#CC=CC=CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.